molecular formula C15H15FN6 B12465023 4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12465023
M. Wt: 298.32 g/mol
InChI Key: QRKLUICYAXZGJB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine moiety, which is further linked to a piperazine ring. The unique structure of this compound makes it a promising candidate for various pharmacological applications, particularly in the development of anticancer and kinase inhibitor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for its commercial production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

Molecular Formula

C15H15FN6

Molecular Weight

298.32 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15FN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

QRKLUICYAXZGJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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